molecular formula C11H20O B12648118 (Z)-1-(Hex-3-enyl)cyclopentan-1-ol CAS No. 55762-18-0

(Z)-1-(Hex-3-enyl)cyclopentan-1-ol

Cat. No.: B12648118
CAS No.: 55762-18-0
M. Wt: 168.28 g/mol
InChI Key: HYSWZRKILAMFEE-ARJAWSKDSA-N
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Description

(Z)-1-(Hex-3-enyl)cyclopentan-1-ol: is an organic compound characterized by a cyclopentane ring substituted with a hex-3-enyl group and a hydroxyl group. This compound is notable for its unique structure, which combines a cyclopentane ring with an unsaturated hexyl side chain, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and hex-3-en-1-ol as the primary starting materials.

    Grignard Reaction: A Grignard reagent, such as hex-3-enylmagnesium bromide, is prepared and reacted with cyclopentanone to form the corresponding alcohol.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-1-(Hex-3-enyl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: The major products are cyclopentanone derivatives.

    Reduction: The major products are saturated alcohols.

    Substitution: The major products are halogenated cyclopentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(Hex-3-enyl)cyclopentan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a model molecule to study the interactions between unsaturated alcohols and biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also utilized in the formulation of various consumer products, including perfumes and personal care items .

Mechanism of Action

The mechanism of action of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with target molecules, while the unsaturated hexyl side chain can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Hex-3-enyl)cyclopentan-1-ol: This isomer differs in the configuration of the double bond in the hexyl side chain.

    Cyclopentanol: A simpler compound with only a hydroxyl group attached to the cyclopentane ring.

    Hex-3-en-1-ol: An unsaturated alcohol without the cyclopentane ring.

Uniqueness

The uniqueness of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol lies in its combination of a cyclopentane ring and an unsaturated hexyl side chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

55762-18-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-[(Z)-hex-3-enyl]cyclopentan-1-ol

InChI

InChI=1S/C11H20O/c1-2-3-4-5-8-11(12)9-6-7-10-11/h3-4,12H,2,5-10H2,1H3/b4-3-

InChI Key

HYSWZRKILAMFEE-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCC1(CCCC1)O

Canonical SMILES

CCC=CCCC1(CCCC1)O

Origin of Product

United States

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